molecular formula C8H20NO4PS B1460009 Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate CAS No. 1823322-63-9

Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate

Cat. No. B1460009
M. Wt: 257.29 g/mol
InChI Key: GMZBZXWOSQIQKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of diethylamine with 2-chloroethyl ethyl sulfide followed by phosphorylation . The detailed synthetic pathway and conditions can be found in relevant literature .

Scientific Research Applications

Synthesis and Structural Characterization

  • Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate analogs have been synthesized and characterized, indicating their potential as structural analogs of natural amino acids. These compounds exhibit potential biological activities, such as enzyme inhibition, antibacterial, antitumor, or antiviral properties. The crystal structures of these derivatives have been confirmed through X-ray analysis (Ouahrouch et al., 2014).

Organic Synthesis Applications

  • Phosphonate derivatives have been employed in the synthesis of various organic compounds. For instance, the conversion of diethyl 1-amino-2-vinylcyclopropanephosphonate to ethyl 1-amino-2-vinylcyclopropanephosphinate using nucleophilic or electrophilic carbon reagents has been reported, highlighting the versatility of phosphonates in organic synthesis (Pyun et al., 2012).

Polymer Science

  • Phosphonate derivatives have found applications in polymer science. For example, polymers bearing a phosphonic acid residue were synthesized from diethyl (4-ethynylphenyl)phosphonate. These polymers form helical conformations upon complexation with chiral amines, demonstrating their utility in the creation of advanced materials with specific structural properties (Onouchi et al., 2004).

Corrosion Inhibition

  • Aminophosphonates, including diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate derivatives, have been studied for their corrosion inhibition properties. These compounds show significant potential in protecting metals like mild steel in acidic environments, which is vital in industrial applications like metal pickling (Gupta et al., 2017).

Antimicrobial Activity

  • Certain phosphonate derivatives exhibit antimicrobial activities. The one-pot synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, for example, showed good antimicrobial activity, highlighting the potential of these compounds in pharmaceutical applications (Sarva et al., 2022).

properties

IUPAC Name

2-diethoxyphosphoryl-1-ethylsulfinylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO4PS/c1-4-12-14(10,13-5-2)7-8(9)15(11)6-3/h8H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBZXWOSQIQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(N)S(=O)CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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